

(±)-Darifenacin-d4 solubility and stability data

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Compound of Interest

Compound Name: (±)-Darifenacin-d4

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An In-depth Technical Guide on the Solubility and Stability of (±)-Darifenacin-d4

This technical guide provides available data and standardized methodologies concerning the solubility and stability of (±)-Darifenacin-d4. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction to (±)-Darifenacin-d4

(±)-Darifenacin-d4 is the deuterium-labeled version of Darifenacin, a selective M3 muscarinic receptor antagonist.[1][2] Darifenacin is primarily used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[3][4] The M3 receptors are instrumental in the contraction of the urinary bladder's smooth muscle.[3][5] By blocking these receptors, Darifenacin helps to relax the bladder muscle, thereby increasing its capacity and reducing the symptoms of overactive bladder.[4][6] Deuterium-labeled compounds like (±)-Darifenacin-d4 are often used as internal standards in pharmacokinetic studies and mass spectrometry-based quantitative analyses.[1][2]

Solubility Data

Specific quantitative solubility data for (±)-Darifenacin-d4 is not readily available in published literature. However, data for the non-deuterated form, Darifenacin hydrobromide, can serve as a useful reference for researchers. It is important to note that isotopic substitution is generally not expected to significantly alter the solubility properties of a molecule.

The solubility of Darifenacin hydrobromide has been determined in various organic solvents and aqueous buffers.[7]

Solvent/System	Solubility
Dimethylformamide (DMF)	~3 mg/mL[7]
Dimethyl sulfoxide (DMSO)	~2 mg/mL[7]
Ethanol	~0.3 mg/mL[7]
1:1 solution of DMF:PBS (pH 7.2)	~0.5 mg/mL[7]
Water (for Darifenacin base)	0.000298 mg/mL (2.98e-04 g/L)[8]

Note: The aqueous solubility for the Darifenacin base is very low, classifying it as sparingly soluble.[7][8]

Stability Profile

Detailed stability studies specifically for **(±)-Darifenacin-d4** are not publicly documented. However, general stability testing protocols for pharmaceutical products provide a framework for how its stability would be assessed. Stability testing is crucial to determine a product's shelf life and appropriate storage conditions by evaluating the influence of environmental factors like temperature, humidity, and light.[9][10]

As a crystalline solid, Darifenacin hydrobromide is reported to be stable for at least two years when stored at -20°C.[7] For aqueous solutions, it is recommended not to store them for more than one day.[7]

A comprehensive stability study for **(±)-Darifenacin-d4** would typically involve:

- Long-term (Real-time) Studies: These studies are conducted under recommended storage conditions to establish the product's shelf life.[10] Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][11]
- Accelerated Studies: These involve exaggerated storage conditions (e.g., higher temperature and humidity) to speed up degradation and predict the shelf life in a shorter time frame.[9][10] For these studies, a minimum of three time points, including the start and end points (e.g., 0, 3, and 6 months), is recommended.[9]

- **Forced Degradation Studies:** These studies are performed to identify potential degradation products and to establish the degradation pathways of the drug substance.

The testing should assess physical, chemical, biological, and microbiological attributes to ensure the product remains within its quality specifications.[\[11\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments related to solubility and stability assessment.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[\[12\]](#)[\[13\]](#)

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.[\[12\]](#)

Methodology:

- **Preparation:** Add an excess amount of **(±)-Darifenacin-d4** to a known volume of the chosen solvent in a sealed vial.
- **Equilibration:** Agitate the mixture using a shaker or stirrer at a constant temperature for a period of 24 to 72 hours to ensure equilibrium is achieved.[\[12\]](#)
- **Phase Separation:** Separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[\[12\]](#)
- **Quantification:** Determine the concentration of the dissolved **(±)-Darifenacin-d4** in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[\[12\]](#)
- **Reporting:** Report the solubility in units such as mg/mL or mol/L at the specified temperature.[\[12\]](#)

Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of a pharmaceutical substance like **(±)-Darifenacin-d4**.[\[9\]](#)[\[10\]](#)

Principle: To evaluate the quality of a substance over time under the influence of various environmental factors.[\[9\]](#)

Methodology:

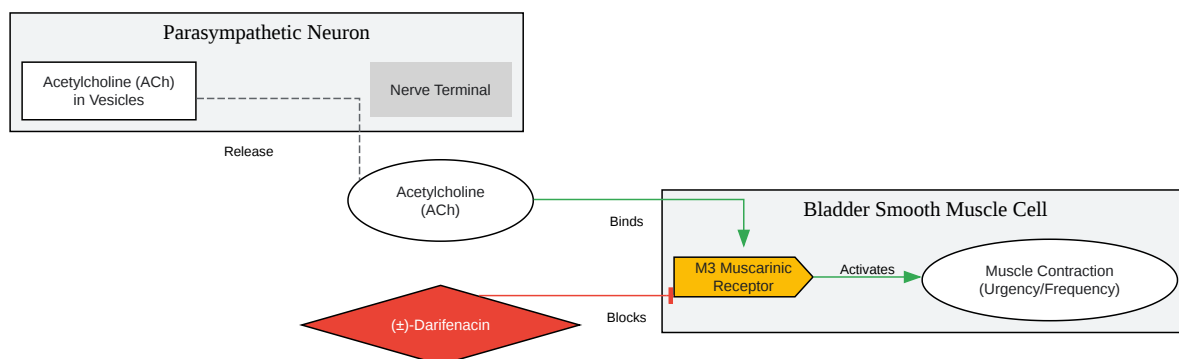
- Batch Selection: Place at least three primary batches of the substance into the stability study to assess batch-to-batch variability.[\[10\]](#)
- Container Closure System: Store the substance in the container closure system proposed for marketing.
- Storage Conditions:
 - Long-Term: Store samples at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ for the proposed shelf life.[\[10\]](#)[\[14\]](#)
 - Accelerated: Store samples at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for 6 months.
- Testing Schedule:
 - Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[\[9\]](#)
 - Accelerated: Test at 0, 3, and 6 months.[\[9\]](#)
- Analytical Tests: At each time point, test for attributes susceptible to change, which may include:
 - Appearance (physical description)
 - Assay (potency)
 - Degradation products/impurities
 - Moisture content

- Evaluation: Analyze the data to establish a re-test period or shelf life, during which the substance is expected to remain within its specifications.

Mandatory Visualizations

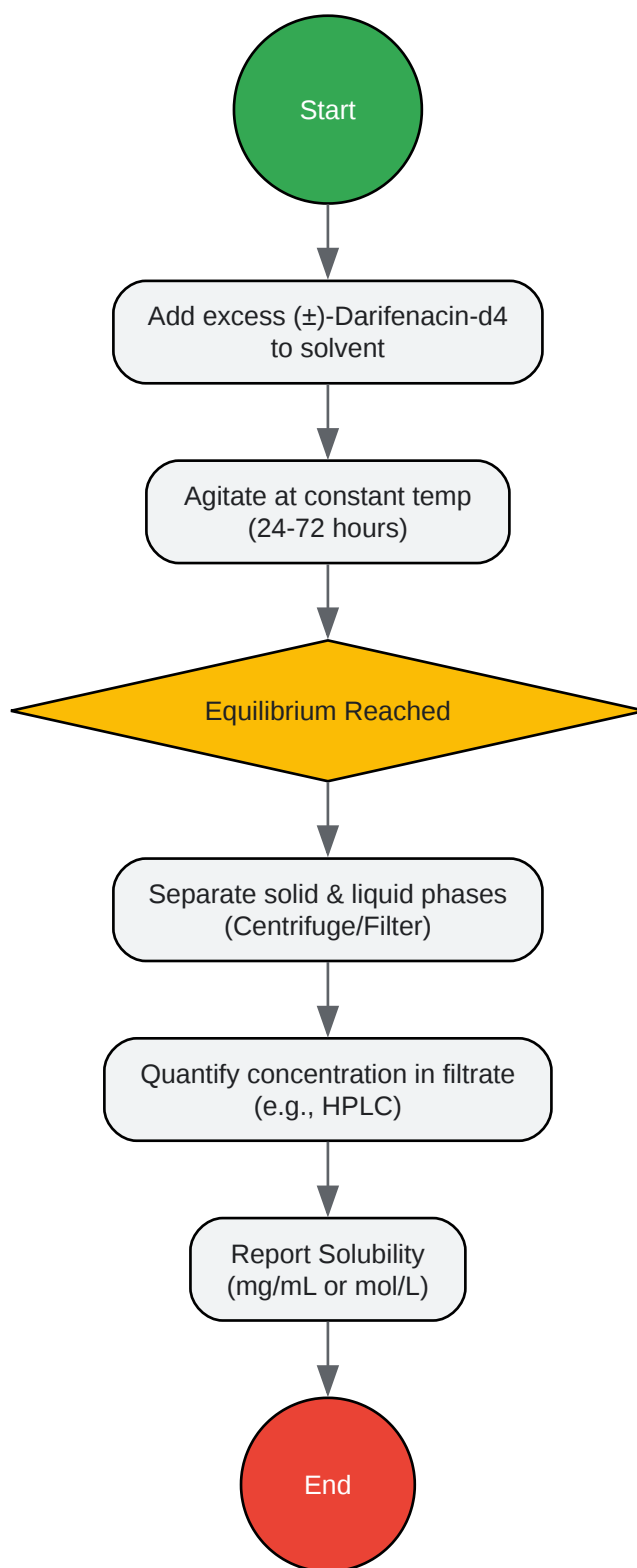
Signaling Pathway and Experimental Workflows

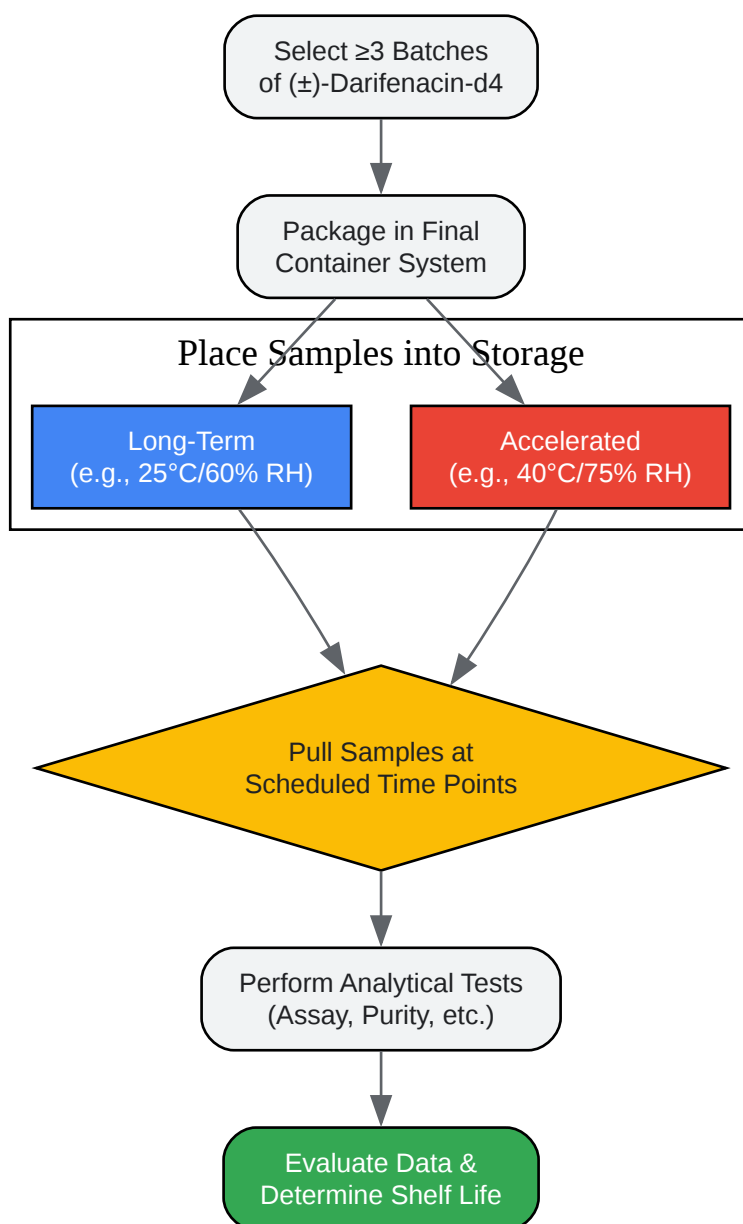
The following diagrams visualize the mechanism of action of Darifenacin and the experimental workflows for solubility and stability testing.



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Caption: Mechanism of action of Darifenacin as an M3 muscarinic receptor antagonist.





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